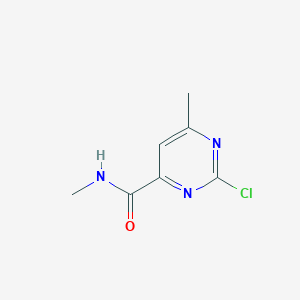

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide

Description

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chloro substituent at position 2, methyl groups at the N- and 6-positions, and a carboxamide functional group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. Limited commercial availability of this compound has been noted, as it is listed as discontinued by CymitQuimica .

Properties

IUPAC Name |

2-chloro-N,6-dimethylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-3-5(6(12)9-2)11-7(8)10-4/h3H,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDUVRFGTXTIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201657-29-5 | |

| Record name | 2-chloro-N,6-dimethylpyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,6-dimethylpyrimidine-4-carboxamide typically involves the chlorination of N,6-dimethylpyrimidine-4-carboxamide. One common method includes the reaction of N,6-dimethylpyrimidine-4-carboxamide with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 2-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chlorine atom at the 2-position and the carboxamide group play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Research Findings

- Market Trends : The amine analog (2-Chloro-N,6-dimethylpyrimidin-4-amine) dominates industrial production, with 2025 projections highlighting a 12% annual growth rate in agrochemical applications .

- Synthetic Challenges: Discontinuation of this compound may reflect difficulties in large-scale carboxamide functionalization, as noted in CymitQuimica’s catalog .

Biological Activity

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of approximately 185.61 g/mol. The structure features a pyrimidine ring with a chlorine atom at the 2-position, two methyl groups at the 6-position, and a carboxamide group at the 4-position, which contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways relevant to cancer cell proliferation. For example, it targets specific kinases that play crucial roles in tumor growth and survival.

- Antiproliferative Activity : It demonstrates significant antiproliferative effects against various cancer cell lines. Studies have indicated that related compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapy .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of cell cycle progression and induction of apoptotic pathways .

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of kinase activity |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Inhibition of Trypanosoma brucei : A study focused on targeting Trypanosoma brucei, the causative agent of African sleeping sickness, found that compounds similar to this compound could inhibit essential enzymes in the parasite's metabolic pathway. This suggests potential for treating parasitic infections .

- Synergistic Effects with Other Drugs : Research indicates that when combined with traditional antibiotics, this compound can enhance the efficacy against resistant bacterial strains, indicating a potential role in combination therapies for infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.